Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
Description
Properties
IUPAC Name |
acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.C2H4O2/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;1-2(3)4/h6-9,17-18H,2-5,10-12H2,1H3;1H3,(H,3,4)/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMQWSHIZGWFCW-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.COC1=CC=C(C=C1)C[C@H]2C3=C(CCCC3)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Acetic acid; (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline is a derivative of isoquinoline that incorporates a methoxyphenyl group. This compound is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse sources, including case studies and research findings.
- IUPAC Name : Acetic acid; (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline
- Molecular Formula : C17H21NO2
- Molecular Weight : 277.36 g/mol
- CAS Number : 70416034
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antidepressant Activity : Research indicates that isoquinoline derivatives exhibit antidepressant-like effects in animal models. The presence of the methoxyphenyl group may enhance these effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
- Neuroprotective Effects : Some studies suggest that compounds similar to this isoquinoline derivative possess neuroprotective properties against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. The methoxy group may play a role in enhancing the lipophilicity and membrane penetration of the molecule .
Case Study 1: Antidepressant Effects
A study published in Pharmacology Biochemistry and Behavior demonstrated that derivatives of isoquinoline significantly reduced depressive-like behavior in rodent models. The study highlighted the importance of structural modifications in enhancing pharmacological efficacy .
Case Study 2: Neuroprotection
In a research article from Journal of Medicinal Chemistry, an isoquinoline derivative was found to protect neuronal cells from apoptosis induced by oxidative stress. The mechanism was linked to the activation of the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .
Case Study 3: Antimicrobial Activity
A comparative study published in Antimicrobial Agents and Chemotherapy evaluated various methoxy-substituted phenylacetic acids for their antibacterial activity. The results indicated that compounds with methoxy groups exhibited enhanced activity against Gram-positive bacteria compared to their unsubstituted counterparts .
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antidepressant | Significant | Pharmacology Biochemistry |
| Neuroprotective | Moderate | Journal of Medicinal Chemistry |
| Antimicrobial | Effective | Antimicrobial Agents and Chemotherapy |
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to acetic acid; (1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline exhibit significant anticancer properties. For instance:
- Case Study : A study published in Medicinal Chemistry demonstrated that derivatives of isoquinoline showed potent cytotoxicity against various cancer cell lines (e.g., HT-29 and A549) with IC50 values in the low micromolar range .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases:
- Case Study : Research published in Neuroscience Letters indicated that isoquinoline derivatives can protect neurons from oxidative stress-induced damage. The study highlighted the potential for these compounds in treating conditions like Alzheimer's disease .
Analgesic Properties
The analgesic effects of related compounds have been explored in animal models:
- Case Study : A study found that certain isoquinoline derivatives exhibited significant pain relief comparable to standard analgesics . These findings suggest potential applications in pain management therapies.
Data Table: Summary of Applications
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: (1S)-1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline acetate salt.
- Molecular Formula: C₁₉H₂₇NO₃ (free base: C₁₇H₂₃NO).
- Key Features: Octahydroisoquinoline core with a 4-methoxybenzyl substituent at the 1-position and (1S)-stereochemistry .
Role in Pharmaceuticals :
- Primary Use: Key chiral intermediate in the synthesis of dextromethorphan, a non-opioid antitussive .
- Synthesis : Produced via enzymatic deracemisation using engineered imine reductases (e.g., IR61-M4), achieving >99% enantiomeric excess and high space-time yield (542 g L⁻¹ day⁻¹) .
Comparison with Structurally Similar Compounds
1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline Derivatives
Structural Impact :
Isoquinoline Derivatives with Varied Saturation
Key Observations :
Pharmacologically Active Isoquinolines
Commercial Forms
| Compound | Salt Form | Use Case | |
|---|---|---|---|
| Target Compound | Acetate | Dextromethorphan synthesis | |
| 1-(4-Methoxybenzyl) Derivative | Hydrobromide, L-tartrate | Veterinary antitussive |
Physicochemical Properties :
- Acetate salt improves solubility for downstream reactions compared to hydrobromide or tartrate salts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
